3-(benzenesulfonyl)-N-({[2,3'-bifuran]-5-yl}methyl)propanamide
Description
3-(Benzenesulfonyl)-N-({[2,3'-bifuran]-5-yl}methyl)propanamide is a synthetic organic compound featuring a propanamide backbone with two distinct functional groups: a benzenesulfonyl moiety at the C3 position and a [2,3'-bifuran]-5-ylmethyl group as the N-substituent. The benzenesulfonyl group (C₆H₅SO₂-) is a strong electron-withdrawing substituent, which may enhance stability and influence binding interactions in biological systems.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[[5-(furan-3-yl)furan-2-yl]methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5S/c20-18(9-11-25(21,22)16-4-2-1-3-5-16)19-12-15-6-7-17(24-15)14-8-10-23-13-14/h1-8,10,13H,9,11-12H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZCQRZALSKGJMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NCC2=CC=C(O2)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar benzenesulfonic acid derived compounds have been evaluated as competitive inhibitors of human neutrophil elastase (hne). hNE is a serine proteinase that plays a crucial role in the immune response, particularly in inflammation and infection.
Mode of Action
Based on the known actions of similar benzenesulfonic acid derivatives, it can be inferred that this compound may act as a competitive inhibitor of its target enzyme. This means it likely binds to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s activity.
Biological Activity
The compound 3-(benzenesulfonyl)-N-({[2,3'-bifuran]-5-yl}methyl)propanamide is a complex organic molecule that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The molecular formula for this compound is , with a molecular weight of approximately 319.37 g/mol. The structure features a bifuran moiety linked to a benzenesulfonyl group through a propanamide linkage. The synthesis typically involves multi-step reactions, including:
- Formation of the Bifuran Moiety : This can be achieved through palladium-catalyzed coupling reactions.
- Introduction of the Benzenesulfonyl Group : This is done via sulfonylation reactions using sulfonyl chlorides.
- Final Coupling : The bifuran derivative is coupled with the benzenesulfonamide under basic conditions to yield the final product.
The biological activity of this compound is believed to stem from its ability to interact with various biological targets:
- Hydrogen Bonding : The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, potentially modulating enzyme activities.
- π-π Stacking Interactions : The bifuran moiety can engage in π-π stacking with aromatic residues in proteins, influencing receptor interactions and signaling pathways.
Biological Activity
Research has indicated several potential biological activities for this compound:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antibacterial properties against various strains of bacteria, including Gram-positive bacteria such as Staphylococcus aureus.
- Inhibition Studies : The compound has shown inhibitory effects on specific enzymes related to metabolic pathways, suggesting potential applications in treating metabolic disorders.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antibacterial | Inhibitory activity against S. aureus | |
| Enzyme Inhibition | Modulation of metabolic enzymes | |
| Cytotoxicity | Selective toxicity towards cancer cells |
Case Studies and Research Findings
- Antimicrobial Efficacy :
-
Enzyme Inhibition Studies :
- A study focusing on structure-activity relationships (SAR) highlighted that modifications to the sulfonamide group influenced the compound's inhibitory potency against specific metabolic enzymes, indicating that the structural integrity of both the bifuran and sulfonamide moieties is crucial for biological activity .
-
Cytotoxicity Assessments :
- Research evaluating the cytotoxic effects on cancer cell lines showed selective toxicity, suggesting potential therapeutic applications in oncology .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
(See Section 2.1 and 2.2 for details.)
Table 2: Spectral Data Comparison
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
